

# A Comparative Functional Analysis of **ascr#5** Receptors in Nematodes

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The ascaroside family of small molecules represents a conserved chemical language used by nematodes to regulate critical aspects of their life history, including developmental timing, mating, and social aggregation. Ascaroside #5 (**ascr#5**) is a key component of this signaling repertoire, particularly in the model organism *Caenorhabditis elegans*. Understanding the function and specificity of its cognate receptors across different species is crucial for deciphering the evolution of chemosensation and for the development of novel anthelmintic strategies. This guide provides a functional comparison of **ascr#5** receptors, focusing on the available data from *C. elegans* and its close relative, *C. briggsae*, with implications for parasitic nematodes.

## Quantitative Functional Data

Direct ligand-binding affinity data (e.g.,  $K_d$ ,  $K_i$ ) for **ascr#5** with its receptors are not readily available in the current literature. However, functional assays provide a semi-quantitative measure of receptor activity. The following table summarizes the effective concentrations of **ascr#5** required to elicit physiological or cellular responses mediated by its receptors in *C. elegans* and *C. briggsae*.

Species	Receptor(s)	Assay Type	Effective ascr#5 Concentration	Observed Response	Reference
Caenorhabditis elegans	SRG-36, SRG-37	Dauer Formation	~2 $\mu$ M	Induction of dauer larval development. [1]	[1]
Caenorhabditis elegans	SRG-36, SRG-37	Axon Regeneration	Not Specified	Promotes axon regeneration via a GPCR-Gq $\alpha$ pathway.	
Caenorhabditis elegans	SRG-36, SRG-37 (ectopic)	Calcium Imaging	1 $\mu$ M	Rapid and reliable increase in intracellular Ca <sup>2+</sup> in ASH neurons.[2]	[2]
Caenorhabditis briggsae	CBG24690 (ortholog)	Dauer Formation	Not Specified	Implicated in resistance to dauer formation, suggesting a conserved role.[3]	[3]
Caenorhabditis briggsae	CBG24690 (ectopic)	Calcium Imaging	1 $\mu$ M	Weaker Ca <sup>2+</sup> increase compared to C. elegans receptors; also responds to ascr#6.[2]	[2]

## Functional Comparison of **ascr#5** Receptors

### Caenorhabditis elegans: The SRG-36 and SRG-37 Receptors

In *C. elegans*, the primary receptors for **ascr#5** are the G-protein coupled receptors (GPCRs) SRG-36 and SRG-37.[3] These two receptors are functionally redundant and are specifically required for the perception of **ascr#5**. [2][3] They are predominantly expressed in the ASI chemosensory neurons, where they localize to the sensory cilia, consistent with their role as pheromone receptors.[3]

The activation of SRG-36 and SRG-37 by **ascr#5** triggers downstream signaling pathways that influence key developmental decisions. At high population densities, indicated by increased concentrations of ascarosides, **ascr#5** signaling through these receptors contributes to the decision to enter the stress-resistant dauer larval stage.[1] This pathway is thought to integrate with other sensory inputs, such as food availability and temperature, to regulate neuroendocrine signaling, including the TGF- $\beta$  and insulin-like pathways. Additionally, **ascr#5** signaling has been shown to be involved in promoting axon regeneration.

### Caenorhabditis briggsae: An Orthologous Receptor with Divergent Properties

*C. briggsae*, a closely related nematode, possesses an ortholog to the *srg-36* and *srg-37* genes, CBG24690.[2] Deletion of this gene in *C. briggsae* strains that have been adapted to high-density growth contributes to their resistance to dauer formation, indicating a conserved function in this developmental decision.[3]

However, functional studies using heterologous expression have revealed subtle but important differences. When CBG24690 is expressed in the ASH neurons of *C. elegans*, it mediates a weaker calcium response to **ascr#5** compared to its *C. elegans* counterparts.[2] Interestingly, unlike SRG-36 and SRG-37 which are highly specific to **ascr#5**, the *C. briggsae* receptor also elicits a response to ascaroside #6 (**ascr#6**), suggesting a broader ligand specificity.[2] This highlights how receptor-ligand interactions can diverge even between closely related species, potentially contributing to species-specific responses to their unique ascaroside blends.

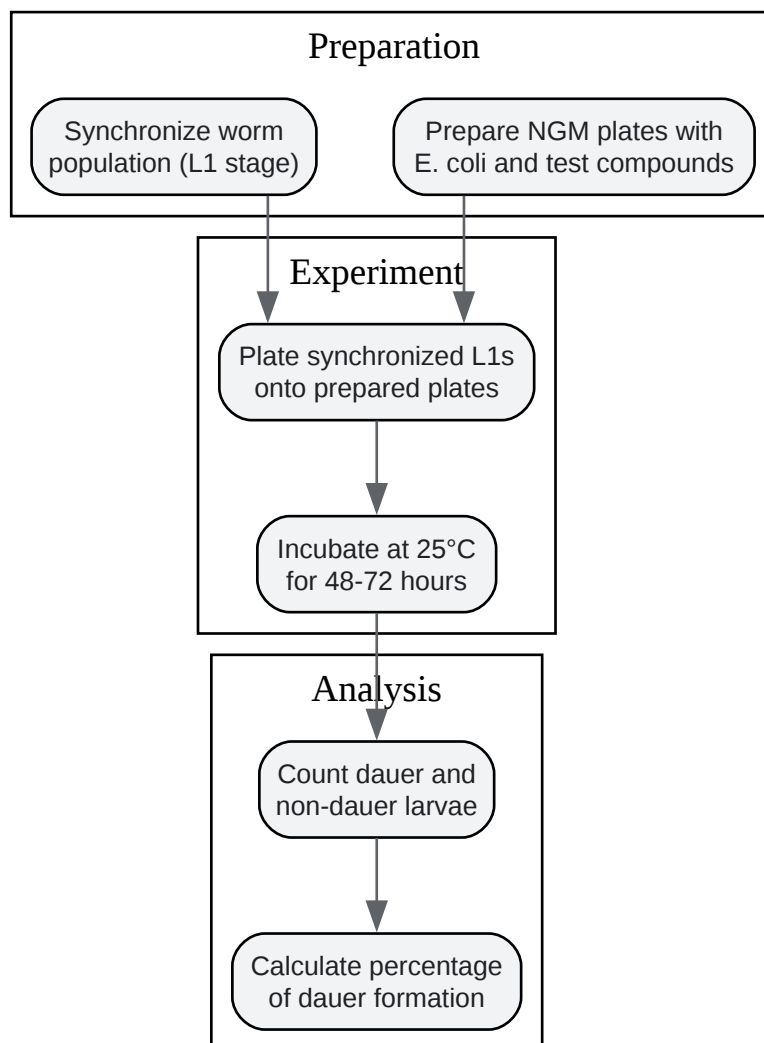
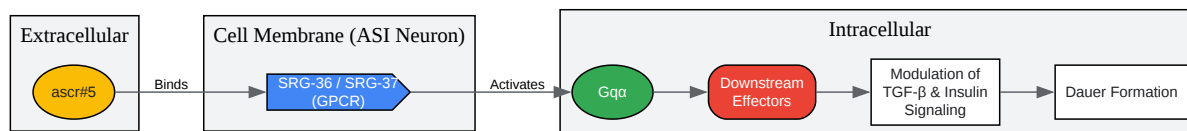
## Implications for Parasitic Nematodes

The *srg* gene family, to which SRG-36 and SRG-37 belong, is thought to be nematode-specific but may not be universally conserved across all nematode clades. Studies have suggested that orthologs of these specific **ascr#5** receptors are absent in the genomes of some parasitic nematodes outside of the *Caenorhabditis* genus.<sup>[4]</sup> This could imply either a loss of **ascr#5** signaling in these species or the evolution of distinct, non-orthologous receptors for similar chemical cues. The development of infective larval stages in many parasitic nematodes is conceptually similar to dauer formation in *C. elegans*, and is often regulated by chemical signals. Therefore, while direct orthologs of SRG-36/37 may be absent, the investigation of ascaroside signaling in parasitic species remains a promising avenue for the development of novel control strategies that could disrupt their life cycles.

## Signaling Pathways and Experimental Workflows

### **ascr#5** Signaling Pathway in *C. elegans*

The binding of **ascr#5** to the SRG-36/SRG-37 receptors on the cilia of ASI sensory neurons initiates an intracellular signaling cascade. This is believed to involve the activation of a Gqα subunit, leading to downstream cellular responses that modulate the activity of TGF-β and insulin signaling pathways, ultimately influencing the decision to enter dauer diapause.



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